2-Propan-2-ylbenzenecarboximidamide;hydrochloride
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Overview
Description
2-Propan-2-ylbenzenecarboximidamide;hydrochloride, also known as 2-(propan-2-yl)benzene-1-carboximidamide hydrochloride, is a chemical compound with the molecular formula C10H14N2·HCl. It is a hydrochloride salt form of 2-(propan-2-yl)benzene-1-carboximidamide, which is a derivative of benzimidazole. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(propan-2-yl)benzene-1-carboximidamide hydrochloride typically involves the reaction of 2-(propan-2-yl)benzene-1-carboximidamide with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The general reaction scheme is as follows:
Starting Material: 2-(propan-2-yl)benzene-1-carboximidamide
Reagent: Hydrochloric acid (HCl)
Reaction Conditions: The reaction is typically carried out at room temperature with stirring until the formation of the hydrochloride salt is complete.
Industrial Production Methods
In an industrial setting, the production of 2-(propan-2-yl)benzene-1-carboximidamide hydrochloride involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and filtration to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(propan-2-yl)benzene-1-carboximidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms.
Scientific Research Applications
2-(propan-2-yl)benzene-1-carboximidamide hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-(propan-2-yl)benzene-1-carboximidamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N’-hydroxy-4-(propan-2-yl)benzene-1-carboximidamide hydrochloride: A similar compound with a hydroxyl group.
2-phenylbenzimidazoles: Compounds with a phenyl group instead of an isopropyl group.
Uniqueness
2-(propan-2-yl)benzene-1-carboximidamide hydrochloride is unique due to its specific structure and properties, which make it suitable for various applications in chemistry, biology, medicine, and industry. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from similar compounds.
Properties
IUPAC Name |
2-propan-2-ylbenzenecarboximidamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.ClH/c1-7(2)8-5-3-4-6-9(8)10(11)12;/h3-7H,1-2H3,(H3,11,12);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDPHNEQGMQBCHT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1C(=N)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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